(S)-1-CBZ-3-AMINOMETHYL-PIPERIDINE
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIJQGYSIGOWOF-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217977-05-3 | |
| Record name | benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for S 1 Cbz 3 Aminomethyl Piperidine
Stereoselective Synthesis Strategies for Chiral Piperidine (B6355638) Derivatives
Achieving the desired (S)-configuration at the C3 position of the piperidine ring is the cornerstone of the synthesis. Modern organic chemistry offers several powerful strategies to install this chirality with high fidelity, including asymmetric catalysis, chiral pool synthesis, and diastereoselective transformations.
Asymmetric catalysis is a premier strategy for synthesizing chiral piperidines, offering direct access to enantiomerically enriched products from prochiral precursors. acs.org A prominent approach involves the asymmetric hydrogenation of substituted pyridine (B92270) derivatives. acs.orgmdpi.com Although early examples of catalytic asymmetric hydrogenation of pyridines often resulted in modest enantioselectivities, recent advancements have led to highly effective methods. acs.org For instance, the development of rhodium-based catalysts has enabled efficient enantioselective hydrogenation of specifically activated pyridine derivatives, such as N-iminopyridinium ylides. acs.org
Another powerful technique is the rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnacs.org This method can be employed in a three-step sequence starting from pyridine: (i) partial reduction to a dihydropyridine (B1217469) derivative, (ii) a Rh-catalyzed asymmetric carbometalation of the dihydropyridine with a suitable coupling partner, and (iii) a final reduction to furnish the substituted piperidine. nih.govsnnu.edu.cnacs.org This strategy demonstrates broad functional group tolerance and allows for the construction of 3-substituted piperidines with high yield and excellent enantioselectivity. snnu.edu.cnacs.org The versatility of this approach has been showcased in the gram-scale synthesis of precursors for clinically relevant molecules. nih.govorganic-chemistry.org
Biocatalysis, particularly using ω-transaminases, has also emerged as a potent tool. The asymmetric amination of a prochiral precursor like 1-Boc-3-piperidone using either (R)- or (S)-selective transaminases can produce the corresponding chiral 3-aminopiperidine derivative with very high enantiomeric excess (>99% ee). beilstein-journals.org This enzymatic approach can be scaled up, providing a green and efficient alternative to traditional chemical methods. beilstein-journals.org
Table 1: Comparison of Asymmetric Catalytic Strategies for Piperidine Synthesis
| Catalytic Strategy | Catalyst Type | Precursor | Key Features |
|---|---|---|---|
| Asymmetric Hydrogenation | Rhodium(I) or Ruthenium(II) Complexes | Substituted Pyridines/Iminopyridinium Ylides | Direct hydrogenation to piperidines; catalyst and substrate design are crucial for high enantioselectivity. acs.orgmdpi.com |
| Asymmetric Reductive Heck | Rhodium(I) with Chiral Ligands | Dihydropyridines and Boronic Acids | Multi-step but versatile; provides access to a wide library of 3-substituted piperidines with high ee. nih.govsnnu.edu.cn |
| Biocatalytic Transamination | Immobilized ω-Transaminases (TAs) | Prochiral Piperidones | Highly selective (often >99% ee); operates under mild aqueous conditions; scalable. beilstein-journals.orgresearchgate.net |
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of chiral piperidines, compounds like amino acids, sugars, or hydroxy acids serve as excellent chiral precursors. A documented route to a related compound, N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine, starts from L-malic acid. researchgate.net
This strategy involves a multi-step sequence that transforms the stereocenters of the starting material into the desired configuration of the target piperidine ring. A typical chiral pool synthesis for a 3-substituted piperidine might involve the following key transformations:
Modification of the starting material: Functional group manipulations of the chiral precursor (e.g., L-malic acid or an amino acid) to install the necessary atoms for the piperidine ring.
Cyclization: An intramolecular reaction, often an Sₙ2 displacement or reductive amination, to form the six-membered piperidine ring, transferring the chirality from the starting material to the new heterocyclic core.
Functional group interconversion: Adjusting the substituents on the piperidine ring to match the target structure, in this case, introducing the aminomethyl group at the C3 position.
This approach ensures the final product has the correct absolute stereochemistry, as it is derived directly from the chiral starting material. researchgate.net
Diastereoselective methods are employed when a precursor already containing one or more stereocenters is converted into a product with a new stereocenter. The existing chirality in the substrate directs the stereochemical outcome of the reaction. For piperidine synthesis, this can be achieved through several pathways.
One approach is the diastereoselective reduction of an enamine or imine intermediate. researchgate.net For example, a highly enantioselective transamination can create a chiral enamine from an achiral diketoester, which is then reduced in a diastereoselective manner using either catalytic hydrogenation or an imine reductase enzyme to yield a trisubstituted piperidine with high stereoisomeric purity. researchgate.net
Another strategy involves the stereoselective functionalization of a piperidine ring that already possesses a chiral auxiliary or a directing group. The reaction of electrophiles with N-galactosylpyridinone derivatives, for instance, can proceed with high diastereoselectivity to introduce substituents at the 3- and 4-positions of the piperidine ring. researchgate.net Similarly, catalyst-controlled C-H functionalization can be used to introduce substituents at specific positions of the piperidine ring with high diastereoselectivity, where the choice of catalyst and N-protecting group dictates the site of reaction. nih.gov
Protecting Group Chemistry and De-protection Strategies Relevant to the Cbz Group in (S)-1-CBZ-3-AMINOMETHYL-PIPERIDINE
The Carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines due to its stability under a range of conditions. total-synthesis.comlibretexts.org In the synthesis of the title compound, the Cbz group protects the piperidine nitrogen.
The protection step is typically straightforward, involving the reaction of the secondary amine on the piperidine ring with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.comyoutube.com This reaction forms a stable carbamate, effectively suppressing the nucleophilicity and basicity of the nitrogen atom during subsequent synthetic steps. youtube.com
The deprotection of the Cbz group is a critical step and can be achieved through several methods, with the choice depending on the other functional groups present in the molecule. total-synthesis.comorganic-chemistry.org
Hydrogenolysis: This is the most common and often cleanest method for Cbz removal. It involves catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst under an atmosphere of hydrogen gas (H₂). total-synthesis.comcapes.gov.br The reaction proceeds via reduction to release toluene (B28343) and the free carbamate, which readily decarboxylates to yield the deprotected amine. total-synthesis.com Transfer hydrogenation, using H₂ donors like triethylsilane or NaBH₄ in the presence of Pd/C, offers a user-friendly alternative to handling hydrogen gas cylinders. organic-chemistry.orgcapes.gov.br
Acidic Cleavage: While generally stable to acid, the Cbz group can be cleaved under harsh acidic conditions, such as with HBr in acetic acid or strong Lewis acids. total-synthesis.com Recently, a milder method using aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been developed, which offers high yields and tolerance for sensitive functional groups that are incompatible with hydrogenolysis. acs.org
Other Methods: Nucleophilic deprotection protocols, such as using 2-mercaptoethanol (B42355) with potassium phosphate, have also been reported for substrates bearing sensitive functionalities where hydrogenolysis is not viable. organic-chemistry.orgacs.org
Table 2: Selected Deprotection Methods for the Cbz Group
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C | Atmospheric or higher pressure, various solvents (MeOH, EtOH) | Clean byproducts (toluene, CO₂), mild conditions. total-synthesis.com | Incompatible with reducible groups (alkenes, alkynes, nitro groups, some benzyl ethers). acs.org |
| Transfer Hydrogenolysis | NaBH₄, Pd/C | Methanol, room temperature | Avoids use of H₂ gas cylinder, rapid reaction. capes.gov.br | Similar functional group incompatibility as standard hydrogenolysis. |
| Acidic Cleavage (Lewis Acid) | AlCl₃, HFIP | Room temperature | Tolerates reducible functional groups, scalable, high yields. acs.org | Requires stoichiometric Lewis acid, HFIP is a specialty solvent. |
| Acidic Cleavage (Brønsted Acid) | HBr in Acetic Acid | Room temperature | Effective and traditional method. | Harsh conditions, not suitable for acid-labile substrates. total-synthesis.com |
Optimization of Reaction Conditions and Yields for Scalable Synthesis of this compound
Transitioning a synthetic route from a laboratory scale to a larger, scalable process requires careful optimization of reaction conditions to maximize yield, purity, and efficiency while ensuring safety and cost-effectiveness. For the synthesis of chiral piperidines, key parameters to optimize include catalyst loading, solvent, temperature, and reaction time.
In catalytic processes, such as asymmetric hydrogenation or Rh-catalyzed coupling, minimizing the catalyst loading without compromising yield or enantioselectivity is a primary goal. Studies have demonstrated that rhodium-catalyzed reactions can be performed on a gram scale, indicating their potential for larger-scale production. nih.govorganic-chemistry.org
Biocatalytic methods, such as the transaminase-mediated synthesis of 3-aminopiperidine, are particularly well-suited for scale-up. beilstein-journals.org Optimization here involves adjusting substrate concentration, pH, temperature, and enzyme loading. While higher substrate concentrations can increase throughput, they may also lead to solubility issues or substrate/product inhibition, requiring careful balancing of parameters. beilstein-journals.org The use of immobilized enzymes is highly advantageous for scalable synthesis as it simplifies product purification and allows for catalyst recycling over multiple batches. beilstein-journals.org
Purification and Isolation Techniques for High Enantiomeric Purity of this compound
Achieving high enantiomeric purity is paramount for chiral molecules. The final product must be isolated and purified to remove any unreacted starting materials, byproducts, and, most importantly, the undesired (R)-enantiomer.
Chiral Resolution is a classical and effective technique for separating enantiomers. This method involves reacting the racemic piperidine derivative with a chiral resolving agent to form a pair of diastereomeric salts. google.com Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. Common resolving agents for amines include chiral acids like di-benzoyl-L-tartaric acid or (S)-mandelic acid. google.com Once a single diastereomer is isolated, the resolving agent is removed to yield the enantiomerically pure amine.
Chromatographic methods are also indispensable for both purification and analysis. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric excess (ee) or enantiomeric ratio (e.r.) of the final product. nih.govrsc.org These columns, often based on cellulose (B213188) or amylose (B160209) derivatives, can also be used on a preparative scale to separate enantiomers. nih.gov Supercritical fluid chromatography (SFC) is another powerful technique for chiral separations. nih.gov
In syntheses that yield diastereomers, standard column chromatography on silica (B1680970) gel is often sufficient to separate the diastereomeric products before any final deprotection steps. nih.gov For non-volatile compounds, recrystallization is a powerful purification technique that can often enhance both chemical and enantiomeric purity simultaneously, especially if the desired enantiomer crystallizes preferentially.
Applications of S 1 Cbz 3 Aminomethyl Piperidine in Complex Molecule Synthesis
Integration of (S)-1-CBZ-3-AMINOMETHYL-PIPERIDINE into Diverse Heterocyclic Frameworks
The strategic placement of reactive functional groups in this compound makes it an ideal precursor for the synthesis of a variety of heterocyclic systems. The primary aminomethyl group readily participates in cyclization reactions, leading to the formation of fused or spirocyclic structures.
A notable example is its use in the construction of 2,4,5-trisubstituted pyrimidines. nih.govnih.gov In a "catch and release" solid-phase synthesis strategy, the aminomethylpiperidine (B13870535) can be reacted with a resin-bound β-ketoester to form an enaminone. Subsequent cyclocondensation with a guanidine (B92328) derivative under thermal or microwave conditions yields the desired pyrimidine (B1678525), which is then cleaved from the solid support. nih.gov This methodology allows for the rapid generation of a library of pyrimidine derivatives with diverse substitution patterns.
The primary amine of this compound can also be utilized in the synthesis of other heterocyclic systems. For instance, it can serve as a key building block in the preparation of dipeptidyl peptidase-4 (DPP-4) inhibitors, where the piperidine (B6355638) moiety is often attached to a pyrimidinedione core. beilstein-journals.orgsemanticscholar.orgbeilstein-journals.org The synthesis of Alogliptin, a potent DPP-4 inhibitor, involves the coupling of a (3R)-3-aminopiperidine derivative with a suitably functionalized pyrimidinedione. beilstein-journals.orggoogle.com While the Cbz-protected aminomethyl variant is a precursor to the required 3-aminopiperidine, this highlights the importance of this structural motif in accessing such therapeutic agents.
Utilization of this compound in Multi-Step Total Synthesis of Bioactive Compounds
The enantiopure nature of this compound makes it a critical starting material for the total synthesis of complex bioactive molecules, particularly those where the stereochemistry of the piperidine ring is crucial for biological activity. A prime example is its application in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used for the treatment of type 2 diabetes. nih.govgoogle.comnih.gov
The synthesis of Alogliptin, a highly selective DPP-4 inhibitor, relies on the availability of (R)-3-aminopiperidine. beilstein-journals.orggoogle.comgoogle.com The precursor, (S)-1-Cbz-3-aminomethylpiperidine, can be synthesized from L-glutamic acid in a multi-step sequence. This process typically involves esterification, Boc-protection, reduction of the ester groups to alcohols, tosylation, and finally, cyclization to form the piperidine ring. The resulting protected aminopiperidine can then be carried forward in the synthesis of Alogliptin and its analogues.
The table below outlines a general synthetic pathway for obtaining the core (S)-3-aminopiperidine scaffold from L-glutamic acid, which can then be protected as the Cbz-aminomethyl derivative for further use.
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Esterification | Thionyl chloride, Methanol | Protection of carboxylic acids |
| 2 | N-Protection | (Boc)₂O, Triethylamine, DMAP | Protection of the amino group |
| 3 | Reduction | Sodium borohydride | Reduction of esters to diols |
| 4 | Tosylation | p-Toluenesulfonyl chloride, Pyridine (B92270) | Activation of hydroxyl groups for cyclization |
| 5 | Cyclization | Amine | Formation of the piperidine ring |
| 6 | Deprotection/Protection | Various | Installation of the Cbz group on the aminomethyl moiety |
Role of this compound in Fragment-Based Drug Design (FBDD) and Scaffold Hopping Strategies
Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of novel drug candidates. This approach involves screening small, low-molecular-weight fragments for binding to a biological target, followed by the optimization of these fragments into more potent lead compounds. The well-defined three-dimensional structure of this compound makes it an attractive fragment for inclusion in FBDD libraries. Its rigid piperidine core can effectively probe specific binding pockets of a target protein, while the aminomethyl and Cbz-protected amine provide vectors for fragment growth and linking.
Scaffold hopping is another valuable tool in medicinal chemistry that involves replacing the core scaffold of a known active compound with a structurally different but functionally equivalent moiety. This can lead to new chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. The chiral piperidine core of this compound can serve as a bioisosteric replacement for other cyclic systems in known drug molecules. For example, in the development of novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), a scaffold hopping strategy was employed to replace a thiophene[3,2-d]pyrimidine core with a 2,4,5-trisubstituted pyrimidine. nih.gov The piperidine moiety, introduced via a precursor like this compound, plays a crucial role in maintaining the necessary interactions with the enzyme's binding site. nih.gov
Derivatization Pathways and Functionalization of the Aminomethyl Moiety of this compound
The primary aminomethyl group of this compound is a key handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules. The reactivity of this primary amine can be selectively addressed in the presence of the Cbz-protected secondary amine within the piperidine ring.
Common derivatization reactions of the aminomethyl moiety include:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to afford secondary or tertiary amines. nih.gov
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
Guanidinylation: Reaction with guanidinylating reagents to produce guanidines.
A study on the synthesis of σ1 receptor ligands demonstrated the derivatization of a related piperidine scaffold. nih.govresearchgate.net After deprotection of the Cbz group and subsequent N-alkylation of the piperidine nitrogen, the ester group at another position was reduced to a primary alcohol. This alcohol was then oxidized to an aldehyde, which underwent reductive amination with various primary and secondary amines to introduce diversity at that position. nih.gov This highlights the step-wise functionalization that can be achieved on such piperidine systems.
The table below summarizes some common derivatization reactions of the aminomethyl group.
| Reaction Type | Reagent | Functional Group Introduced |
| Acylation | R-COCl | Amide |
| Sulfonylation | R-SO₂Cl | Sulfonamide |
| Reductive Amination | R-CHO, NaBH(OAc)₃ | Secondary Amine |
| Urea Formation | R-NCO | Urea |
These derivatization strategies are fundamental in medicinal chemistry for exploring the structure-activity relationships (SAR) of a compound series. By systematically modifying the aminomethyl group, researchers can fine-tune the pharmacological properties of the resulting molecules to optimize their therapeutic potential.
Contribution of S 1 Cbz 3 Aminomethyl Piperidine to Medicinal Chemistry Research
Precursor in the Synthesis of Ligands for G-Protein Coupled Receptors (GPCRs)
G-protein coupled receptors (GPCRs) represent a large and diverse family of transmembrane receptors that are the targets of a significant portion of modern medicines. The unique conformational constraints of the (S)-1-CBZ-3-aminomethyl-piperidine scaffold make it an attractive starting material for the synthesis of novel GPCR ligands.
One notable application is in the development of tachykinin receptor antagonists. Tachykinins, such as Substance P, are neuropeptides involved in pain transmission and inflammation. Patents have disclosed the use of 3-aminopiperidine derivatives in the synthesis of non-peptide tachykinin receptor antagonists, which are investigated for the treatment of inflammatory diseases and central nervous system disorders. The piperidine (B6355638) moiety in these compounds plays a critical role in orienting the key pharmacophoric elements for effective receptor binding.
While arylpiperazines are a well-known "privileged scaffold" for aminergic GPCR ligands, the use of substituted piperidines like this compound allows for the exploration of new chemical space and the development of ligands with potentially improved selectivity and pharmacokinetic properties.
Intermediate in the Development of Kinase Inhibitors
Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, kinase inhibitors are a major focus of drug discovery efforts. The this compound scaffold has been utilized as an intermediate in the synthesis of various kinase inhibitors.
A significant application of this scaffold is in the development of Janus kinase (JAK) inhibitors. For instance, 3-amino-piperidine compounds are valuable intermediates for the preparation of tofacitinib, a JAK inhibitor used in the treatment of autoimmune diseases. The piperidine ring in these inhibitors often serves as a central scaffold to which other crucial binding motifs are attached.
Furthermore, the 3-aminopyrazole (B16455) moiety, which can be constructed using piperidine-containing fragments, is a key pharmacophore in a variety of kinase inhibitors, including those targeting cyclin-dependent kinases (CDKs). The versatility of the this compound allows for the strategic introduction of substituents to optimize potency and selectivity against specific kinases.
Application in the Construction of Ion Channel Modulators
Ion channels are pore-forming proteins that regulate the flow of ions across cell membranes and are critical for the function of excitable cells, such as neurons and muscle cells. Modulators of ion channel activity are valuable therapeutic agents for a range of conditions.
The this compound core has been incorporated into the design of ion channel modulators. For example, derivatives of 3-aminopiperidine have been explored in the synthesis of calcium channel blockers. These compounds are investigated for their potential in treating cardiovascular and neurological disorders.
The ability to introduce diverse substituents onto the piperidine nitrogen and the aminomethyl group allows for the fine-tuning of the molecule's interaction with specific ion channel subtypes. This is crucial for achieving the desired therapeutic effect while minimizing off-target activities.
Role in PROTAC (Proteolysis-Targeting Chimeras) Scaffold Development
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that harnesses the cell's own protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.
The linker plays a critical role in the efficacy of a PROTAC, and recent research has highlighted the utility of incorporating rigid heterocyclic scaffolds, such as piperidine and piperazine (B1678402), into the linker design. These rigid linkers can improve the physicochemical properties of the PROTAC, such as solubility, and can help to pre-organize the molecule for optimal ternary complex formation with the target protein and the E3 ligase.
While direct incorporation of this compound into a PROTAC linker has not been extensively reported in publicly available literature, its structural features make it an attractive candidate for such applications. The primary amine, after deprotection, can serve as a convenient attachment point for one of the ligands, while the piperidine ring provides the desired rigidity.
Exploration in Anti-infective and Immunomodulatory Agent Synthesis
The piperidine scaffold is a common feature in many anti-infective and immunomodulatory agents. The unique structural and chemical properties of this compound make it a valuable starting point for the synthesis of novel compounds in these therapeutic areas.
In the realm of anti-infectives, derivatives of 3,5-diamino-piperidine have been synthesized and shown to act as inhibitors of bacterial translation, mimicking the action of aminoglycoside antibiotics. The aminomethylpiperidine (B13870535) core of the title compound provides a related scaffold for the development of new antibacterial agents.
Furthermore, the piperidine moiety is a key component of immunomodulatory drugs (IMiDs) like lenalidomide. While not a direct precursor, the synthesis of novel IMiD analogues often involves the use of substituted piperidines to explore structure-activity relationships and develop next-generation degraders targeting proteins like cereblon.
Design and Synthesis of Neuroactive Compounds Incorporating the this compound Core
The central nervous system (CNS) is a primary target for a vast number of therapeutic agents. The ability of the piperidine scaffold to cross the blood-brain barrier and interact with various CNS targets makes it a cornerstone of neuropharmacology.
A notable application of the this compound scaffold is in the synthesis of sigma-1 (σ1) receptor antagonists. The σ1 receptor is implicated in a variety of neurological and psychiatric disorders. Piperidine propionamide (B166681) derivatives have been developed as potent σ1 receptor antagonists and have shown analgesic activity in preclinical models of neuropathic pain.
Moreover, substituted piperidines are being investigated as potential treatments for Alzheimer's disease. For instance, N-substituted piperidines have been designed as acetylcholinesterase inhibitors with antioxidant properties. The versatility of the this compound core allows for the creation of diverse libraries of compounds for screening against various CNS targets, including dopamine (B1211576) and serotonin (B10506) receptors.
Stereochemical Impact and Enantiomeric Purity Assessment in Research Applications
Influence of (S)-Stereochemistry on Biological Activity of Derived Compounds from (S)-1-CBZ-3-AMINOMETHYL-PIPERIDINE
The stereochemistry of a molecule is pivotal in determining its interaction with biological targets like enzymes and receptors, which are themselves chiral. nih.govresearchgate.net The specific (S)-configuration of the chiral center in the piperidine (B6355638) ring of this compound often dictates the pharmacological profile of the resulting derivatives. This stereoselectivity arises because the precise spatial orientation of substituent groups is crucial for optimal binding to the target's active site. acs.org
Research into various classes of compounds derived from chiral piperidines demonstrates a clear preference for one enantiomer over the other. For instance, studies on opioid receptor ligands have shown that stereochemistry significantly influences their activity, with specific configurations leading to potent agonism while their counterparts may be antagonists or have significantly lower affinity. nih.gov Similarly, the piperidine moiety is a key structural element in compounds targeting sigma (σ) receptors. The orientation of substituents on the piperidine ring affects binding affinity and selectivity for σ1 versus σ2 receptor subtypes. nih.govnih.gov
In the context of Alzheimer's disease research, optically active 3-amino-4-aryl-piperidine derivatives have been investigated as inhibitors of BACE1 (β-secretase). koreascience.kr The inhibitory activity of these compounds is highly dependent on their stereochemistry, as the specific arrangement of the amino and aryl groups is necessary for effective interaction with the enzyme's active site. The natural isomer of 3-Br-acivicin, which features an (S,S) configuration, shows significantly greater potency against Plasmodium falciparum than its other isomers, suggesting that stereochemistry is key not only for target interaction but also for cellular uptake via transport systems. nih.gov This principle underscores that biological systems can recognize stereoisomers as entirely different chemical entities, leading to substantial differences in binding, efficacy, and pharmacokinetics. acs.org
Table 1: Examples of Stereoselectivity in Piperidine Derivatives
| Derivative Class | Biological Target | Observed Stereochemical Influence | Reference |
|---|---|---|---|
| 4-Alkyl-4-arylpiperidines | Opioid Receptors | Potent agonists typically exhibit a preference for an axial 4-aryl chair conformation, highlighting the importance of specific stereochemical arrangements for activity. | nih.gov |
| Piperidine-based Ligands | Sigma-1 (σ1) and Sigma-2 (σ2) Receptors | The piperidine moiety is identified as a key structural element for high affinity at σ1 receptors. Replacing a piperazine (B1678402) ring with a piperidine ring can dramatically increase σ1 affinity. | nih.gov |
| 4-(2-Aminoethyl)piperidines | Sigma-1 (σ1) Receptors | 1-Methylpiperidine derivatives show high σ1 receptor affinity and selectivity over the σ2 subtype. Different interactions of the piperidine nitrogen and its substituents are responsible for varied receptor affinities. | nih.gov |
| 3-Amino-4-aryl-piperidines | BACE1 (β-secretase) | The synthesis and inhibitory activity of these optically active derivatives are explored for their potential role in Alzheimer's disease, indicating that specific stereoisomers are required for potent inhibition. | koreascience.kr |
| Hydantoin Derivatives | 5-HT7 Receptor | Radioligand binding assays demonstrated a clear preference in configuration for achieving high affinity at the 5-HT7 receptor, with molecular modeling identifying key interactions responsible for stereoselectivity. | acs.org |
Analytical Methodologies for Determining Enantiomeric Excess (e.e.) and Absolute Configuration of this compound and its Derivatives
Ensuring the enantiomeric purity of a chiral starting material like this compound is critical. The most widely used technique for determining enantiomeric excess (e.e.) is chiral High-Performance Liquid Chromatography (HPLC). veeprho.com However, since the target compound and its parent amine, 3-aminopiperidine, lack a strong chromophore, direct detection by UV-Vis is challenging. This necessitates a pre-column derivatization step, where the amine is reacted with a suitable agent to introduce a chromophore and create diastereomeric derivatives that can be separated on a chiral column. nih.gov
Several derivatization strategies have been reported for the chiral analysis of 3-aminopiperidine and related structures. One effective method involves reacting the amine with p-toluenesulfonyl chloride (PTSC) in the presence of a base. nih.gov The resulting sulfonamides can be effectively separated on a polysaccharide-based chiral stationary phase (CSP), such as Chiralpak AD-H, using a mobile phase like ethanol (B145695) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. nih.gov Other derivatizing agents mentioned in the literature for 3-aminopiperidine include benzoyl chloride and propyl chloroformate, which also form derivatives suitable for chiral HPLC analysis. google.com
Beyond HPLC, other analytical techniques can be employed. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents (CDAs) is a rapid method for determining enantiomeric excess. The CDA reacts with the enantiomeric mixture to form diastereomers, which exhibit distinct signals in the NMR spectrum (e.g., ³¹P NMR if a phosphorus-based CDA is used), allowing for direct quantification by integration. Gas chromatography (GC) on a chiral stationary phase is another viable option, particularly after derivatization to increase the volatility of the analyte. nih.gov
Table 2: Analytical Methods for Enantiomeric Purity of Piperidine Amines
| Methodology | Analyte | Derivatizing Agent | Chromatographic Column/System | Key Parameters | Reference |
|---|---|---|---|---|---|
| Chiral HPLC | (R/S)-Piperidin-3-amine | p-Toluenesulfonyl chloride (PTSC) | Chiralpak AD-H | Mobile Phase: 0.1% Diethylamine in Ethanol; Detection: UV at 228 nm. Resolution > 4.0. | nih.gov |
| Chiral HPLC | 3-Aminopiperidine | Benzoyl chloride | Chiral column (unspecified) | Forms benzoyl-3-aminopiperidine for analysis. | google.com |
| Chiral HPLC | 3-Aminopiperidine | Propyl chloroformate | CHIRALCEL AS-RH | Mobile Phase: 70:30 Water:Acetonitrile; Detection: UV at 254 nm. | google.com |
| ³¹P NMR Spectroscopy | Chiral Amines | Inorganic cyclodiphosph(III)azane CDA | Standard NMR Spectrometer | Forms diastereomers in situ, which show distinct chemical shifts in the ³¹P NMR spectrum, allowing for direct integration. | |
| Fluorescence-based Assay | Chiral Amines | 2-Formylphenylboronic acid and a chiral diol (e.g., BINOL) | 384-well plate reader | Forms fluorescent diastereomeric complexes with distinct fluorescence intensities, enabling high-throughput e.e. determination. | nih.gov |
Implications of Enantiomeric Impurities of this compound on Research Outcomes and Biological Assays
The presence of an enantiomeric impurity, in this case, the (R)-enantiomer, can have profound and misleading effects on research outcomes and biological assays. veeprho.com Since the biological activity of chiral molecules is often stereospecific, the undesired enantiomer (the distomer) may exhibit a different pharmacological profile than the desired one (the eutomer). researchgate.net This can manifest in several problematic ways.
First, the enantiomeric impurity may be significantly less active or completely inactive. In this scenario, its presence effectively lowers the concentration of the active compound, leading to an underestimation of potency (e.g., higher IC₅₀ or EC₅₀ values). Second, and more problematically, the impurity could have a different biological activity, perhaps acting as an antagonist to the desired agonist activity or interacting with different off-target receptors, which could confound the interpretation of experimental results. acs.org A third possibility is that the impurity possesses its own distinct toxicity, which would not be representative of the pure, active enantiomer. acs.org
In biological assays, particularly in vitro binding or enzyme inhibition studies, the presence of an enantiomeric impurity can lead to inaccurate determinations of key parameters. If the impurity competes for the same binding site as the active enantiomer, it will artificially inflate the measured inhibition or binding constants (Ki, Kd). According to regulatory bodies like the International Council for Harmonisation (ICH), strict control of enantiomeric impurities is required, often to levels below 0.15%. nih.gov Therefore, using a starting material with high enantiomeric purity is not just a matter of good practice but a fundamental requirement for generating reliable, reproducible, and translatable scientific data. nih.gov
Table 3: Potential Consequences of Enantiomeric Impurities in Research
| Area of Impact | Specific Implication | Example Consequence | Reference |
|---|---|---|---|
| Pharmacological Potency | The impurity is inactive or less active. | Measured IC₅₀/EC₅₀ values are artificially high (lower apparent potency). | researchgate.netveeprho.com |
| Pharmacological Profile | The impurity has a different or opposing activity (e.g., antagonist vs. agonist). | The overall observed biological effect is a confusing mix of two different mechanisms, masking the true effect of the desired enantiomer. | acs.org |
| Target Selectivity | The impurity interacts with off-target receptors or enzymes. | Observed side effects or secondary activities are incorrectly attributed to the primary compound. | acs.org |
| Toxicity Assessment | The impurity has a unique toxicity profile. | The racemate or impure sample may be deemed toxic, while the pure, active enantiomer is safe (or vice versa). | acs.orgveeprho.com |
| Binding Assays | The impurity competes for the same binding site. | Calculated binding constants (Ki, Kd) are inaccurate, leading to a flawed understanding of structure-activity relationships. | researchgate.net |
| Regulatory Compliance | Impurity levels exceed established guidelines. | Data may be considered invalid for regulatory submissions; research may not meet pharmaceutical quality standards. | nih.gov |
Computational Studies and Structure Activity Relationship Sar Elucidation
Molecular Modeling of (S)-1-CBZ-3-AMINOMETHYL-PIPERIDINE and its Derived Chemical Entities
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a molecule like this compound, modeling would typically begin with generating a 3D structure and optimizing its geometry to find the most stable, low-energy conformation. This process is crucial as the three-dimensional arrangement of atoms dictates how the molecule interacts with its environment.
In studies of related piperidine-based monoamine transporter ligands, molecular modeling has been used to develop qualitative models of receptor binding pockets. nih.gov Such models help in designing new analogs by predicting how structural modifications might influence binding affinity. nih.gov For instance, research on 3α-modified piperidine (B6355638) analogs of cocaine revealed that introducing a flexible methylene (B1212753) group linker between the piperidine ring and a polar substituent could mitigate unfavorable steric interactions within the binding sites of dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. nih.gov This finding suggests that the aminomethyl group at the 3-position of the this compound scaffold provides a critical spacer and a point for derivatization, allowing for the exploration of interactions within a target binding site. Modeling studies can predict how the length and nature of substituents attached to this aminomethyl group could enhance potency and selectivity.
Docking Studies and Ligand-Receptor Interactions Involving Scaffolds Derived from this compound
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein.
For scaffolds derived from piperidine, docking studies have been instrumental in understanding ligand-receptor interactions at an atomic level. In one study focusing on piperidine-based compounds targeting the sigma-1 receptor (S1R), a validated docking protocol was employed to analyze how ligands bind. nih.gov The process involved preparing the protein structure, defining the binding site, and then docking the ligands using software like Glide. nih.gov The results revealed key interactions, such as the formation of a salt bridge between the protonated nitrogen of the piperidine ring and the acidic residue Glu172 in the S1R binding pocket. nih.gov This type of interaction is often crucial for anchoring the ligand within the receptor.
Further refinement using techniques like Induced Fit Docking (IFD), which allows for receptor side-chain flexibility, can provide a more accurate picture of the binding event. nih.gov Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted binding pose over time. nih.gov For piperidine derivatives, MD simulations have confirmed the stability of ligand-protein complexes and the persistence of key hydrogen bonds and hydrophobic interactions. nih.gov These studies underscore the importance of the piperidine moiety as a fundamental structural element for activity at certain receptors. nih.gov
| Docking Study Parameters for Piperidine-based Ligands | Description | Reference |
| Target Receptor | Sigma-1 Receptor (S1R) | nih.gov |
| Docking Protocol | Induced Fit Docking (IFD) to account for receptor flexibility. | nih.gov |
| Key Interacting Residue | Glu172 (forms a salt bridge with the ligand's ionized nitrogen). | nih.gov |
| Stability Assessment | Molecular Dynamics (MD) simulations to confirm the stability of the docked pose. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Compound Libraries Incorporating this compound
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that can be used to predict the activity of new, unsynthesized compounds.
Using a technique called genetic algorithm-multiple linear regression (GA-MLR), the researchers selected the most relevant descriptors and built a linear model to predict the half-maximal inhibitory concentration (IC50). nih.gov The statistical quality and predictive power of the resulting QSAR models were rigorously validated using internal (leave-one-out cross-validation, Q²LOO) and external validation methods. nih.gov Such models can provide valuable insights; for instance, they might reveal that specific steric or electronic properties are critical for activity, thereby guiding the design of more potent compounds. The general aim is to create a model where structural properties can predict changes in the biological activity of the material. nih.gov
| QSAR Model Validation Parameters | Typical Value Range | Description | Reference |
| r² (Coefficient of Determination) | 0.742 - 0.832 | Measures the goodness of fit of the model. | nih.gov |
| Q²LOO (Cross-validated r²) | 0.684 - 0.796 | Assesses the internal predictive ability of the model. | nih.gov |
| RMSE (Root Mean Square Error) | 0.247 - 0.299 | Indicates the deviation between predicted and actual values. | nih.gov |
Conformation Analysis and Conformational Preferences of this compound and its Derivatives
The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. The piperidine ring is not planar and typically adopts a low-energy "chair" conformation. However, other conformations like "boat" or "twist-boat" forms are also possible. ias.ac.in The presence of substituents on the ring can significantly influence the conformational equilibrium.
For N-substituted piperidines, such as this compound, the substituent on the nitrogen atom (the CBZ group) can introduce steric strain that affects the ring's conformation. ias.ac.in Spectroscopic studies on related N-nitroso piperidines have shown that bulky N-substituents can lead to a significant population of boat conformations to alleviate steric strain. ias.ac.in
The orientation of substituents on the piperidine ring (axial vs. equatorial) is also critical. In many cases, piperidine precursors exist in chair conformations with substituents oriented equatorially to minimize steric hindrance. ias.ac.in However, specific electronic interactions, such as hyperconjugation or dipole minimization, can sometimes favor an axial orientation. researchgate.net For instance, NMR analysis of some piperidine nucleoside analogs revealed that they adopt conformations with equatorially oriented nucleobases, which was a key requirement for mimicking the bioactive conformation of their target molecules. nih.gov A detailed conformational analysis of this compound, likely using NMR spectroscopy and computational energy calculations, would be essential to determine the preferred spatial arrangement of its aminomethyl and CBZ groups, which in turn dictates its interaction with biological targets.
Future Research Directions and Emerging Applications of S 1 Cbz 3 Aminomethyl Piperidine
Development of Novel Synthetic Pathways for (S)-1-CBZ-3-AMINOMETHYL-PIPERIDINE
The efficient and stereocontrolled synthesis of this compound is crucial for its application in drug discovery. While classical synthetic routes exist, current research is focused on developing more sustainable, efficient, and scalable methods.
Chemoenzymatic Approaches: A significant advancement lies in the use of enzymes for asymmetric synthesis. Biocatalysis, particularly with ω-transaminases (TAs), offers a green and highly selective method for producing chiral amines. acs.org Research has demonstrated the successful asymmetric synthesis of related chiral aminopiperidines from a prochiral piperidone precursor using immobilized ω-transaminases. acs.org This one-step process can achieve high yields and excellent enantiomeric excess, presenting a sustainable alternative to traditional chemical methods. acs.org The reusability of immobilized enzymes further enhances the industrial viability of this approach. acs.org Lipase-catalyzed resolution is another chemoenzymatic strategy that has been effectively used to prepare enantiomerically pure piperidine (B6355638) derivatives, highlighting the versatility of enzymes in chiral synthesis. researchgate.net
Asymmetric Catalysis: Beyond enzymatic methods, metal-catalyzed asymmetric reactions are a major focus. A notable development is the Rhodium-catalyzed asymmetric reductive Heck reaction. This method allows for the synthesis of enantioenriched 3-substituted piperidines from pyridine (B92270) and boronic acids with high yield and enantioselectivity. thieme-connect.com This three-step process, involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction, provides access to a wide array of chiral piperidines. thieme-connect.com Such catalytic systems are tolerant of a broad range of functional groups, making them highly valuable for creating diverse molecular libraries. thieme-connect.com
| Synthetic Method | Key Features | Advantages | Reported Application |
| Immobilized ω-Transaminases | Asymmetric amination of a prochiral piperidone. acs.org | High yield and enantiomeric excess, sustainable (green chemistry), reusable catalyst. acs.org | Synthesis of both (R)- and (S)-enantiomers of 3-amino-1-Boc-piperidine. acs.org |
| Rhodium-Catalyzed Asymmetric Reductive Heck Reaction | Cross-coupling of pyridine-derived dihydropyridines with boronic acids. thieme-connect.com | High enantioselectivity, broad functional group tolerance, access to diverse 3-substituted piperidines. thieme-connect.com | Synthesis of precursors for clinically used drugs like Preclamol and Niraparib. thieme-connect.com |
| Lipase-Catalyzed Resolution | Enzymatic resolution of racemic intermediates. researchgate.net | Cost-effective, efficient for producing specific enantiomers. researchgate.net | Synthesis of the β-lactamase inhibitor Avibactam. researchgate.net |
Exploration of New Therapeutic Areas for Compounds Derived from this compound
The (S)-3-aminomethylpiperidine scaffold is a key component in several clinically important drugs and is actively being explored for new therapeutic applications.
PARP Inhibitors for Cancer Therapy: Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations. researchgate.netnih.gov The chiral piperidine motif is a crucial structural element in several PARP inhibitors. For instance, the drug Niraparib, a PARP inhibitor approved for the treatment of ovarian cancer, incorporates a chiral piperidine ring. thieme-connect.comnih.gov The stereochemistry of the piperidine is critical for its interaction with the PARP enzyme. Research is ongoing to develop new PARP-1 inhibitors based on novel scaffolds that incorporate the aminomethylpiperidine (B13870535) moiety to enhance potency and improve pharmacokinetic properties. researchgate.net
Sigma-1 (σ1) Receptor Ligands: The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric conditions, as well as in cancer cell proliferation. Derivatives of aminomethylpiperidine are being investigated as potent and selective σ1 receptor ligands. nih.gov By modifying the core piperidine scaffold and the substituents on the amino group, researchers have synthesized compounds with high affinity for the σ1 receptor and antiproliferative properties in cancer cell lines. nih.gov The piperidine ring serves as a stable and less lipophilic alternative to other cyclic structures, which can be advantageous for drug development. nih.gov
GPCR Modulators: G-protein coupled receptors (GPCRs) represent one of the largest families of drug targets. acs.org The rigid conformational nature of the piperidine scaffold makes it an attractive framework for designing ligands that can selectively target specific GPCRs. Piperidine derivatives have been explored as allosteric inhibitors of Protease-Activated Receptor-2 (PAR2), a GPCR involved in inflammation and cancer. nih.gov The development of antagonists for PARs is a promising area of research, and the aminomethylpiperidine scaffold provides a versatile starting point for creating new modulators with potential applications in treating inflammatory diseases and cancer. nih.gov
| Therapeutic Area | Target | Role of Piperidine Scaffold | Example/Potential Application |
| Oncology | PARP-1 researchgate.netnih.gov | Key structural component for binding to the enzyme active site. researchgate.net | Niraparib for ovarian cancer; development of novel PARP-1 inhibitors. researchgate.netthieme-connect.comnih.gov |
| Oncology/Neurology | Sigma-1 (σ1) Receptor nih.gov | Provides a stable, polar core for ligands with antiproliferative and neuromodulatory potential. nih.gov | Development of selective σ1 ligands for cancer and neurological disorders. nih.gov |
| Inflammation/Oncology | GPCRs (e.g., PAR2) nih.gov | Rigid scaffold for designing selective allosteric modulators. nih.gov | Development of PAR2 antagonists for inflammatory conditions and cancer. nih.gov |
Integration of this compound into High-Throughput Screening (HTS) Libraries
The unique three-dimensional structure of this compound makes it an ideal scaffold for building diverse chemical libraries for high-throughput screening (HTS). Its integration into these libraries enhances their structural diversity and novelty, increasing the probability of identifying hit compounds for challenging drug targets.
Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments are screened for weak binding to a biological target, and promising hits are then optimized into more potent leads. nih.govnih.gov The piperidine ring is a common motif found in fragment libraries due to its favorable physicochemical properties and its prevalence in approved drugs. thieme-connect.com The chiral nature of this compound provides a stereochemically defined fragment that can explore specific chiral recognition pockets within a protein target. Introducing such chiral scaffolds can significantly improve the potency, selectivity, and pharmacokinetic profile of the resulting drug candidates. thieme-connect.comthieme-connect.com
DNA-Encoded Libraries (DELs): DNA-encoded library technology allows for the synthesis and screening of massive combinatorial libraries, often containing billions of unique compounds. nih.govyoutube.com Each small molecule in the library is attached to a unique DNA barcode that facilitates its identification after a selection experiment. youtube.com The this compound scaffold, with its multiple points for diversification (the piperidine nitrogen and the aminomethyl group), is well-suited for DEL synthesis. By incorporating such 3D-rich scaffolds, DELs can move beyond flat, aromatic structures and present more drug-like geometries to protein targets. nih.gov The stereochemistry and rigidity of the scaffold can pre-organize the appended building blocks, potentially enhancing binding affinity to the target protein. nih.gov
Advanced Bioconjugation Strategies Utilizing the Aminomethyl Group of this compound
The primary amine of the aminomethyl group on the piperidine ring is a versatile functional handle for bioconjugation, enabling the attachment of the scaffold to other molecules to create novel therapeutic modalities and research tools.
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. nih.gov A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. nih.gov The aminomethyl group of a piperidine-based ligand can serve as a convenient attachment point for the linker. Solid-phase synthesis strategies are being developed to rapidly create libraries of PROTACs with varying linkers and attachment points to optimize degradation efficiency. nih.gov The this compound scaffold could be incorporated into a target protein ligand, with the aminomethyl group providing a site for conjugation to an E3 ligase ligand via a suitable linker.
Antibody-Drug Conjugates (ADCs) and Labeled Probes: The primary amine can be used to attach the piperidine-containing molecule to larger biomolecules like antibodies or to fluorescent dyes. In the context of ADCs, a potent cytotoxic drug containing the piperidine scaffold could be conjugated to a tumor-targeting antibody. nih.gov Furthermore, the aminomethyl group can be modified to introduce bioorthogonal handles, such as azides or alkynes, through standard chemical transformations. These handles allow for specific and efficient labeling using "click chemistry," enabling the creation of fluorescent probes for cellular imaging or affinity probes for target identification studies. nih.gov This strategy allows researchers to track the distribution of the molecule in biological systems or to identify its binding partners. youtube.com
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for preparing (S)-1-CBZ-3-AMINOMETHYL-PIPERIDINE, and what critical reaction parameters affect yield?
- Methodological Answer : The synthesis typically involves carbobenzyloxy (CBZ) protection of the primary amine group on 3-aminomethylpiperidine. Key steps include:
- Acylation : React 3-aminomethylpiperidine with benzyl chloroformate under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Chiral Control : Use enantioselective catalysts or chiral auxiliaries to favor the (S)-configuration, as seen in analogous CBZ-protected piperidines .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields 70–85% purity. Critical parameters include stoichiometric ratios (amine:CBZ agent = 1:1.2), inert atmosphere (N₂/Ar), and temperature control to minimize racemization .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be identified?
- Methodological Answer :
- NMR : 1H NMR should show CBZ aromatic protons (δ 7.2–7.4 ppm) and piperidine CH₂ groups (δ 2.5–3.5 ppm). 13C NMR confirms the carbamate carbonyl at ~155 ppm .
- IR : Look for C=O stretch (~1700 cm⁻¹) and N-H bend (~1530 cm⁻¹) .
- Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z ~306. Compare with reference data from structurally similar CBZ-protected amines .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data between theoretical predictions and experimental results for this compound?
- Methodological Answer : Discrepancies may arise from solvent effects, impurities, or stereochemical misassignment.
- 2D NMR : Perform COSY and HSQC to confirm proton-proton connectivity and carbon-proton correlations .
- Computational Validation : Use DFT-based NMR prediction tools (e.g., Gaussian) to simulate spectra and cross-validate experimental data .
- Purity Check : Re-crystallize the compound (e.g., ethanol/water) and re-analyze via HPLC (C18 column, acetonitrile/water) to rule out impurities .
Q. What degradation pathways are observed in this compound under accelerated stability conditions, and how can they be mitigated?
- Methodological Answer :
- Hydrolysis : The CBZ group hydrolyzes under acidic/humid conditions, yielding 3-aminomethylpiperidine. Monitor via HPLC-UV (λ=254 nm) with a retention time shift .
- Mitigation : Store at -20°C under nitrogen with desiccants. Avoid aqueous workup unless necessary. LC-MS identifies degradation products (e.g., m/z ~173 for free amine) .
Q. What strategies can improve enantiomeric purity during the synthesis of this compound?
- Methodological Answer :
- Chiral Chromatography : Use chiral HPLC (Chiralpak IC column, hexane/isopropanol) to separate enantiomers .
- Low-Temperature Synthesis : Maintain reactions below 0°C to minimize racemization .
- Derivatization : Confirm configuration via Mosher’s acid chloride derivatization and 19F NMR analysis .
Q. How can regioselective functionalization of the piperidine ring be achieved during synthesis?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer reactivity to the 3-aminomethyl position .
- Metal Catalysis : Use Pd-catalyzed cross-coupling for selective C-H activation, as demonstrated in spiro-piperidine syntheses .
Data Contradiction Analysis
Q. How should researchers address conflicting yields reported for similar CBZ-protected piperidine derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
